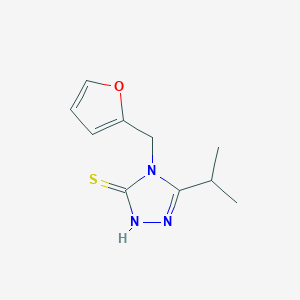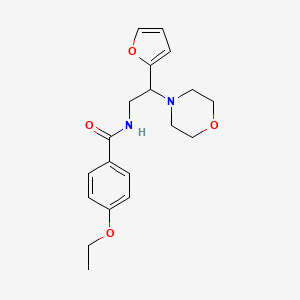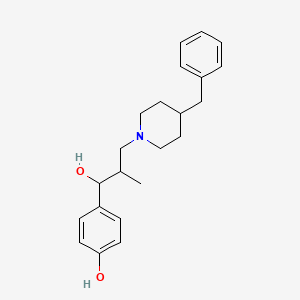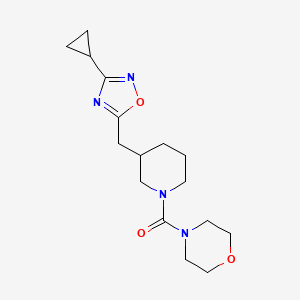![molecular formula C16H16ClNOS B2564655 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 197513-00-1](/img/structure/B2564655.png)
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide, referred to as Compound X, is a synthetic compound that has been studied for its potential applications in the field of scientific research. Compound X is a sulfonamide derivative of a 4-chlorophenyl group and a 2,3-dimethylphenyl group. It has a molecular weight of 336.84 g/mol and a melting point of 80-82 °C. Compound X has been studied for its ability to act as a substrate for enzymes and its potential to act as an inhibitor of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Analysis
The molecule 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide and its derivatives have been extensively studied for their vibrational signatures using Raman and Fourier transform infrared spectroscopy. These studies provide insights into the molecular structure, intramolecular and intermolecular hydrogen bonding, and the stereo-electronic interactions contributing to the molecule's stability. This detailed characterization is foundational for understanding the compound's properties and potential applications in various fields, such as material science or pharmacology, despite the exclusion of drug use, dosage, and side effects in this context (Jenepha Mary, Pradhan, & James, 2022).
Molecular Docking and Interaction Studies
Molecular docking studies have been a significant area of research, revealing how this molecule interacts with various proteins. These studies are crucial in understanding the molecular mechanisms of action, which could lead to potential applications in drug design and development, focusing on target-specific interactions while excluding direct applications related to drug use and side effects (Siddiqui et al., 2014).
Enzymatic Activity Analysis
Research has also delved into how derivatives of 2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide interact with various enzymes. Understanding these interactions is vital for exploring the compound's potential in biomedical applications, such as enzyme inhibition or activation, which could be beneficial in pathways related to diseases or biochemical processes (Rehman et al., 2013).
Antibacterial and Antifungal Screening
The compound and its derivatives have been screened for antibacterial and antifungal activities. These studies are paramount in the search for new antimicrobial agents. The insights gained from this research can inform the development of novel treatments for infections, focusing on the interaction of the compound with microbial organisms rather than its pharmacokinetic properties related to human use (Aziz-Ur-Rehman et al., 2020).
Crystallographic Analysis
Crystallographic studies provide essential information about the molecular conformation and structure of this compound and its derivatives. This information is crucial for material science and the design of molecular frameworks with specific properties. Understanding the crystal structure is fundamental for applications in nanotechnology, electronics, and the development of new materials (Subasri et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBHWJXIESUXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2564573.png)
![3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione](/img/structure/B2564576.png)
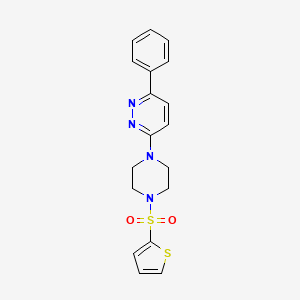


![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)
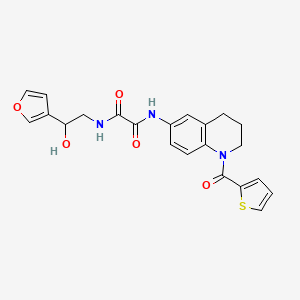
![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)
